molecular formula C17H9BrN4O3S B12872014 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606958-19-4

2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12872014
CAS No.: 606958-19-4
M. Wt: 429.2 g/mol
InChI Key: VTXHWSDATZPUJZ-NTEUORMPSA-N
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Description

2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is part of the thiazolo[3,2-b][1,2,4]triazole family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally excellent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as using water as a solvent and sustainable irradiation, are likely to be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of base catalysts.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and thiazolo[3,2-b][1,2,4]triazole moieties can interact with various biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its combination of a bromophenyl group, a nitrobenzylidene moiety, and a thiazolo[3,2-b][1,2,4]triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

606958-19-4

Molecular Formula

C17H9BrN4O3S

Molecular Weight

429.2 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9BrN4O3S/c18-12-7-5-10(6-8-12)15-19-17-21(20-15)16(23)14(26-17)9-11-3-1-2-4-13(11)22(24)25/h1-9H/b14-9+

InChI Key

VTXHWSDATZPUJZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)[N+](=O)[O-]

Origin of Product

United States

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